5-Fluoro-2-methyl-4-nitropyridine 1-oxide physical properties
5-Fluoro-2-methyl-4-nitropyridine 1-oxide physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physical properties, drawing upon established methodologies for similar organic compounds. Furthermore, a general synthesis and characterization workflow for nitropyridine N-oxides is presented.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₃ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Physical State | Solid | [2] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 422.4 ± 40.0 °C (Predicted at 760 Torr) | [2] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted at 20 °C, 760 Torr) | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) |
Experimental Protocols
Detailed experimental data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is scarce. Therefore, this section provides generalized, standard protocols for determining the key physical properties of a solid organic compound of this nature.
Determination of Melting Point
The melting point is a critical indicator of purity for a crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Vernier Melt Station or similar)[3]
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Capillary tubes
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Spatula
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Mortar and pestle
Procedure:
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Ensure the sample of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Place the capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination.
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Observe the sample and note the approximate temperature at which it melts.
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Allow the apparatus to cool.
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Prepare a new sample and set the apparatus to heat, starting from a temperature approximately 20 °C below the estimated melting point. This time, use a slower heating rate of 1-2 °C per minute to ensure accuracy.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[3]
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.
Apparatus:
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Test tubes and rack
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Vortex mixer
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Graduated cylinders or pipettes
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Analytical balance
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A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
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To a test tube, add a precisely weighed amount of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (e.g., 10 mg).
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Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
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Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
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Visually inspect the solution to see if the solid has completely dissolved.
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If the solid has dissolved, the compound is soluble to at least 10 mg/mL in that solvent.
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If the solid has not completely dissolved, continue adding the solvent in measured increments, with agitation after each addition, until the solid dissolves completely. Record the total volume of solvent used to calculate the solubility.
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If the solid remains undissolved after adding a significant volume of solvent (e.g., 10 mL), it can be classified as sparingly soluble or insoluble.
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The process can be repeated with different solvents to create a solubility profile. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.
Synthesis and Characterization Workflow
While a specific synthesis protocol for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is not detailed in the available literature, a general pathway for the synthesis of related nitropyridine N-oxides can be inferred. The following diagram illustrates a typical workflow from synthesis to characterization.
Caption: General synthesis and characterization workflow.
Physical Property Determination Workflow
The following diagram outlines the logical flow for determining the fundamental physical properties of a newly synthesized solid organic compound.
Caption: Workflow for physical property determination.
Applications in Drug Discovery and Research
Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance pharmacokinetic profiles and binding affinities to biological targets.[4][5] Pyridine N-oxides themselves have been investigated for a range of biological activities, including antibacterial properties.[6]
However, no specific biological activities, signaling pathway involvements, or detailed experimental workflows for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide have been reported in the reviewed scientific literature. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules. Further research would be required to elucidate any potential biological applications.
